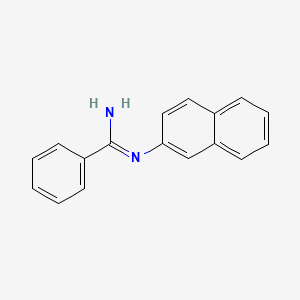
tert-Butyl 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate de tert-butyle: est un composé chimique appartenant à la famille des quinoxalines. Les quinoxalines sont des composés hétérocycliques contenant un cycle benzénique fusionné à un cycle pyrazine. Ce composé spécifique se caractérise par la présence d'un groupe tert-butyle, d'un atome de fluor et d'un groupe carboxylate, ce qui en fait une molécule unique et intéressante pour diverses applications en recherche scientifique.
Méthodes De Préparation
La synthèse du 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate de tert-butyle implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau de quinoxaline : La première étape consiste en la condensation d'une o-phénylènediamine avec un composé 1,2-dicarbonyle pour former le noyau de quinoxaline.
Introduction de l'atome de fluor : L'atome de fluor peut être introduit par une fluoration électrophile à l'aide de réactifs tels que le Selectfluor.
Protection par un groupe tert-butyle : Le groupe tert-butyle est introduit en faisant réagir l'intermédiaire avec du chloroformiate de tert-butyle en présence d'une base telle que la triéthylamine.
Analyse Des Réactions Chimiques
Le 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate de tert-butyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le trioxyde de chrome pour former des dérivés de quinoxaline ayant des états d'oxydation plus élevés.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide de réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour produire des dérivés de quinoxaline réduits.
Substitution : L'atome de fluor dans le composé peut être substitué par d'autres nucléophiles tels que des amines ou des thiols dans des conditions appropriées.
Hydrolyse : Le groupe tert-butyle peut être éliminé par des réactions d'hydrolyse en utilisant des conditions acides ou basiques pour produire l'acide carboxylique correspondant.
Applications de la recherche scientifique
Le 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate de tert-butyle a plusieurs applications en recherche scientifique, notamment :
Chimie médicinale : Le composé est utilisé comme élément de base dans la synthèse de médicaments potentiels, en particulier ceux ciblant les troubles neurologiques.
Études biologiques : Il sert de sonde dans les études biologiques pour étudier le rôle des dérivés de quinoxaline dans divers processus biologiques.
Science des matériaux : Le composé est utilisé dans le développement de nouveaux matériaux dotés de propriétés électroniques et optiques uniques.
Synthèse chimique : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes à des fins de recherche diverses.
Mécanisme d'action
Le mécanisme d'action du 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur ou un modulateur d'enzymes et de récepteurs impliqués dans les voies neurologiques. La présence de l'atome de fluor et du groupe tert-butyle améliore son affinité de liaison et sa sélectivité envers ces cibles, conduisant à ses effets biologiques.
Applications De Recherche Scientifique
tert-Butyl 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate has several applications in scientific research, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Biological Studies: It serves as a probe in biological studies to investigate the role of quinoxaline derivatives in various biological processes.
Material Science: The compound is utilized in the development of novel materials with unique electronic and optical properties.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules for various research purposes.
Mécanisme D'action
The mechanism of action of tert-Butyl 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in neurological pathways. The presence of the fluorine atom and tert-butyl group enhances its binding affinity and selectivity towards these targets, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Le 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate de tert-butyle peut être comparé à d'autres dérivés de quinoxaline tels que :
7-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate de tert-butyle : Structure similaire mais avec un atome de chlore au lieu de fluor, ce qui entraîne une réactivité et une activité biologique différentes.
7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate de tert-butyle : Contient un atome de brome, ce qui affecte ses propriétés chimiques et ses applications.
7-iodo-3,4-dihydroquinoxaline-1(2H)-carboxylate de tert-butyle :
L'unicité du 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate de tert-butyle réside dans son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes, ce qui le rend précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C13H17FN2O2 |
|---|---|
Poids moléculaire |
252.28 g/mol |
Nom IUPAC |
tert-butyl 7-fluoro-3,4-dihydro-2H-quinoxaline-1-carboxylate |
InChI |
InChI=1S/C13H17FN2O2/c1-13(2,3)18-12(17)16-7-6-15-10-5-4-9(14)8-11(10)16/h4-5,8,15H,6-7H2,1-3H3 |
Clé InChI |
AIFAUFONKPJKQM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCNC2=C1C=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



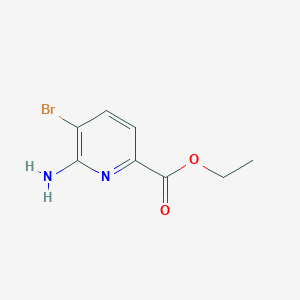

![6-(4-Chlorophenyl)-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11865694.png)
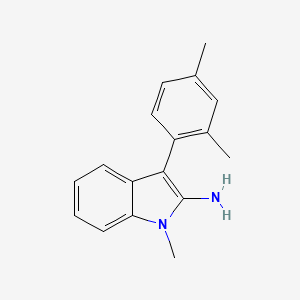

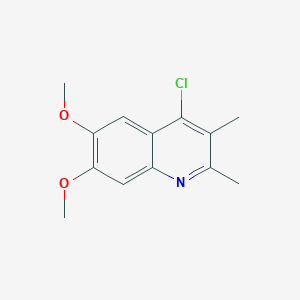

![2-(Methylsulfonyl)naphtho[1,2-d]oxazole](/img/structure/B11865741.png)
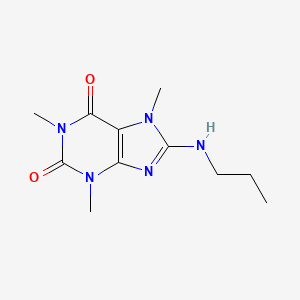
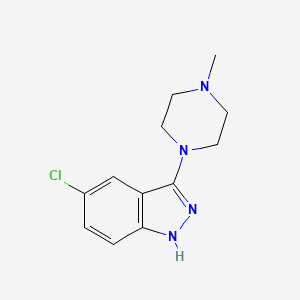
![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine](/img/structure/B11865768.png)

